molecular formula C22H17Cl2N3O2S B2428285 2-{[2,5-bis(4-chlorophenyl)-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide CAS No. 901234-77-3

2-{[2,5-bis(4-chlorophenyl)-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide

Cat. No. B2428285
CAS RN: 901234-77-3
M. Wt: 458.36
InChI Key: SEZSKCJKMAQPHY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The imidazole ring is planar, while the phenyl rings could rotate freely around their single bonds. The thioether linkage might introduce some flexibility into the molecule, and the acetamide group could participate in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups . For example, the presence of the polar acetamide group and the potential for hydrogen bonding might influence its solubility in different solvents.

Scientific Research Applications

Antimicrobial Activity

A new class of bis-heterocyclic sulfamoyl acetamides, including chloro-substituted thiazolyl imidazolylsulfamoyl acetamides, has been identified as a potential antimicrobial agent against specific pathogens like Pseudomonas aeruginosa and Penicillium chrysogenum (Divya et al., 2015). This suggests the potential for compounds with similar structural features to serve as a basis for developing new antimicrobial agents.

Antitumor Activity

Research has also focused on the synthesis of compounds with structures related to 2-{[2,5-bis(4-chlorophenyl)-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide for evaluating their antitumor activity. For instance, a study on the synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings has identified compounds with considerable anticancer activity against some cancer cell lines (Yurttaş et al., 2015). This highlights the potential utility of similar compounds in cancer research and therapy.

Antioxidant and Cytotoxic Activities

Further studies have explored the antioxidant and cytotoxic activities of related compounds, indicating their potential in medicinal chemistry for therapeutic applications. For example, certain bis(oxazolyl/thiazolyl/imidazolyl)amidomethanesulfonyl acetamides have shown excellent radical scavenging activity and noticeable cytotoxic activity on A549 lung adenocarcinoma cells (Reddy et al., 2014). These findings underscore the relevance of structurally similar compounds in developing treatments for diseases associated with oxidative stress and cancer.

Future Directions

The potential applications and future directions for this compound would depend on its biological activity, stability, and other properties. It could potentially be of interest in fields such as medicinal chemistry, given the biological activity of some imidazole derivatives .

properties

IUPAC Name

2-[[2,5-bis(4-chlorophenyl)-1H-imidazol-4-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl2N3O2S/c23-16-7-3-14(4-8-16)20-22(27-21(26-20)15-5-9-17(24)10-6-15)30-13-19(28)25-12-18-2-1-11-29-18/h1-11H,12-13H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZSKCJKMAQPHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CSC2=C(NC(=N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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